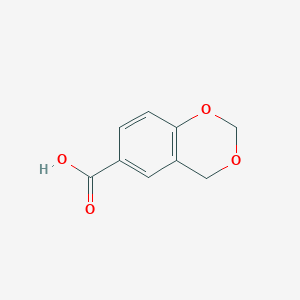

2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known by other synonyms such as “1,4-benzodioxane-6-carboxylic acid”, “2,3-dihydrobenzo b 1,4 dioxine-6-carboxylic acid”, and “3,4-ethylenedioxy benzoic acid” among others .

Synthesis Analysis

The synthesis of enantiomerically enriched 1,4-benzodioxanes has been achieved through various methods. Early efforts focused on the use of chiral building blocks or enzymatic kinetic resolution of carboxylic acids and derivatives . More recent investigations have exploited chiral catalysts. Highly enantioselective processes have been developed including Pd-catalyzed asymmetric intramolecular O-arylative coupling reactions and asymmetric intramolecular alkene aryloxyarylation reactions .

Molecular Structure Analysis

The molecular formula of “2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid” is C9H8O4 . The InChI code is 1S/C9H8O4/c10-9(11)6-1-2-8-7(3-6)4-12-5-13-8/h1-3H,4-5H2,(H,10,11) .

科学的研究の応用

Medicinal Chemistry: Synthesis of Chiral Molecules

The compound is used in the synthesis of chiral molecules in medicinal chemistry. The presence of a benzodioxine ring is significant due to its interaction with biological receptors and enzymes, which can be crucial for the pharmacological properties of drugs .

Pharmacological Research: Dipeptidyl Peptidase IV Inhibitors

It serves as a precursor for synthesizing analogs of potent and selective dipeptidyl peptidase IV inhibitors. These inhibitors are important for the treatment of conditions like type 2 diabetes .

Material Science: Organic Synthesis

In material science, this compound is used for organic synthesis, contributing to the development of new materials with potential applications in various industries .

Chemical Synthesis: Stereocenter Assignment

The compound’s structure allows for the assignment of configuration to new chiral centers during synthetic pathways, which is vital for determining the activity of pharmacological agents .

Analytical Chemistry: NMR Techniques

2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid: is used in analytical chemistry, particularly in Nuclear Magnetic Resonance (NMR) techniques to determine the structure of complex molecules .

Enzyme Interaction Studies

The benzodioxine moiety is studied for its ability to interact with specific enzymes, influencing cellular pathways and potentially leading to new drug discoveries .

Safety and Toxicology

The compound is also relevant in safety and toxicology studies due to its chemical properties, helping to assess the safety profile of new pharmacological compounds .

Computational Chemistry: Molecular Modeling

Lastly, it is used in computational chemistry for molecular modeling to predict the behavior of molecules in various chemical environments, which is essential for drug design .

Safety And Hazards

The safety data sheet for a similar compound, “2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

The future directions for “2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid” could involve further exploration of its potential uses in life science research and the development of pharmaceuticals. Its derivatives have shown promise in various areas, including as potential immunosuppressive agents , which could open up new avenues for research and development.

特性

IUPAC Name |

4H-1,3-benzodioxine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-9(11)6-1-2-8-7(3-6)4-12-5-13-8/h1-3H,4-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQXTRMSZRDCES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)O)OCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2857843.png)

![6-Cyclopropyl-N-[[2-(dimethylamino)pyridin-3-yl]methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2857845.png)

![N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2857848.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2857849.png)

![N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]prop-2-enamide](/img/structure/B2857850.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2857855.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea](/img/structure/B2857857.png)

![N-(4-iodophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2857860.png)

![Methyl 6-isopropyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2857862.png)